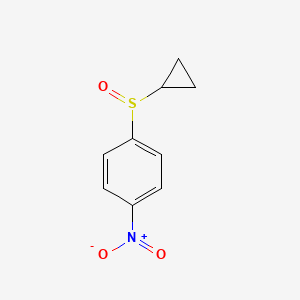
1-(Cyclopropanesulfinyl)-4-nitrobenzene
Numéro de catalogue B8592659
Poids moléculaire: 211.24 g/mol
Clé InChI: GCXULSFFEYTDMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08735412B2
Procedure details


1.58 g (3.58 mmol) of rhodium(II) acetate dimer was added, under argon, to a suspension of 15.1 g (71.53 mmol) (RS)-1-cyclopropane sulfinyl-4-nitrobenzene, 17.8 g (157.37 mmol) trifluoroacetamide, 38.0 g (118.02 mmol) iodobenzene diacetate and 12.7 g (314.73 mmol) magnesium oxide in 801 ml DCM and stirred overnight at room temperature. The mixture was filtered through Celite with suction and concentrated by evaporation. The residue that remained was purified chromatographically (hexane/ethyl acetate 2:1). 18.0 g (55.97 mmol; yield: 78%) of the product was obtained.





Name
rhodium(II) acetate dimer
Quantity
1.58 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([S:4]([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)=[O:5])[CH2:3][CH2:2]1.[F:15][C:16]([F:21])([F:20])[C:17]([NH2:19])=[O:18].C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[O-2].[Mg+2]>C(Cl)Cl.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH:1]1([S:4]([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)(=[N:19][C:17](=[O:18])[C:16]([F:21])([F:20])[F:15])=[O:5])[CH2:3][CH2:2]1 |f:2.3.4,5.6,8.9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)N)(F)F
|
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
801 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
rhodium(II) acetate dimer
|
|
Quantity
|
1.58 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite with suction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue that remained was purified chromatographically (hexane/ethyl acetate 2:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
18.0 g (55.97 mmol; yield: 78%) of the product was obtained
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)S(=O)(=NC(C(F)(F)F)=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
